molecular formula C27H28N2O3 B10880619 3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one

3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B10880619
M. Wt: 428.5 g/mol
InChI Key: JLQIBDPSZXPNKE-UHFFFAOYSA-N
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Description

3-(3,4-DIETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the phenethyl and methylphenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium on carbon, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening methods can also aid in optimizing reaction conditions and scaling up production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(3,4-DIETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its structural similarity to other bioactive quinazolinones, it may have potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-DIETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE: Shares the quinazolinone core but lacks the phenethyl group.

    3-(3,4-DIETHOXYPHENETHYL)-4(3H)-QUINAZOLINONE: Similar structure but without the methylphenyl group.

Uniqueness

3-(3,4-DIETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both the phenethyl and methylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C27H28N2O3/c1-4-31-24-15-12-20(18-25(24)32-5-2)16-17-29-26(21-13-10-19(3)11-14-21)28-23-9-7-6-8-22(23)27(29)30/h6-15,18H,4-5,16-17H2,1-3H3

InChI Key

JLQIBDPSZXPNKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C)OCC

Origin of Product

United States

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